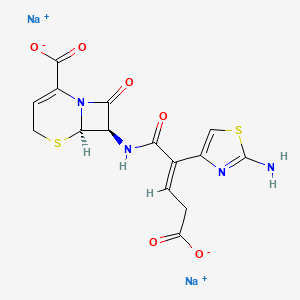
7432-S-trans sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a member of the cephem class of antibiotics, which are known for their broad-spectrum activity against various bacterial pathogens.
Preparation Methods
The preparation of 7432-S-trans sodium salt involves several synthetic routes and reaction conditions. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which undergoes a Wittig reaction to form a diester. The diester is then treated with trifluoroacetic acid to yield a mixture of monoacids. These monoacids are coupled with 7-aminocephem to form cephem esters, which are subsequently deprotected to yield the desired this compound .
Chemical Reactions Analysis
7432-S-trans sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, trifluoroacetic acid, and phosphorane. The major products formed from these reactions include hydroxymethylene acetate, diester, and cephem esters .
Scientific Research Applications
7432-S-trans sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of cephem antibiotics. In biology, it is used to investigate the antibacterial activity and binding affinity with bacterial penicillin-binding proteins. In medicine, it is studied for its potential use as an oral antibiotic for treating various bacterial infections. In industry, it is used in the development of new antibacterial agents and formulations .
Mechanism of Action
The mechanism of action of 7432-S-trans sodium salt involves its binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. By inhibiting these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include penicillin-binding proteins 1 and 3, which are crucial for bacterial cell wall integrity .
Comparison with Similar Compounds
7432-S-trans sodium salt is unique among cephem antibiotics due to its high oral bioavailability and strong binding affinity with penicillin-binding proteins. Similar compounds include cefaclor, cefixime, and other cephem derivatives. Compared to these compounds, this compound exhibits superior antibacterial activity and better absorption from the intestinal mucosa .
Conclusion
This compound is a valuable compound with significant antibacterial properties and a wide range of scientific research applications. Its unique mechanism of action and strong binding affinity with bacterial penicillin-binding proteins make it a promising candidate for the development of new antibacterial agents.
Properties
CAS No. |
97518-16-6 |
|---|---|
Molecular Formula |
C15H12N4Na2O6S2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
InChI Key |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















